O-(4-Nitrobenzoyl)hydroxylamine

Catalog No.
S707974
CAS No.
35657-36-4
M.F
C7H6N2O4
M. Wt
182.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
O-(4-Nitrobenzoyl)hydroxylamine

CAS Number

35657-36-4

Product Name

O-(4-Nitrobenzoyl)hydroxylamine

IUPAC Name

amino 4-nitrobenzoate

Molecular Formula

C7H6N2O4

Molecular Weight

182.13 g/mol

InChI

InChI=1S/C7H6N2O4/c8-13-7(10)5-1-3-6(4-2-5)9(11)12/h1-4H,8H2

InChI Key

VTKRSTQMGNRMHL-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)ON)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C(=O)ON)[N+](=O)[O-]

The exact mass of the compound O-(4-Nitrobenzoyl)hydroxylamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

O-(4-Nitrobenzoyl)hydroxylamine (CAS 35657-36-4) is a highly efficient, bench-stable electrophilic amination reagent widely utilized for the direct N-amination of heterocycles, such as pyrroles and indoles, and the synthesis of complex N-amino compounds. Unlike historically common amination reagents that suffer from severe instability, explosion hazards, or poor scalability, this compound leverages an electron-withdrawing 4-nitro group to activate the benzoate leaving group. This structural tuning provides an optimal balance of high electrophilic reactivity and process safety. Consequently, it has become a preferred reagent for pharmaceutical process chemistry and large-scale manufacturing, enabling the robust synthesis of active pharmaceutical ingredients (APIs) where traditional reagents fail due to degradation or safety limitations [1].

Generic substitution with common electrophilic amination reagents often leads to catastrophic process failures or severe safety hazards in industrial procurement. Reagents like O-mesitylenesulfonylhydroxylamine (MSH) and O-(2,4-dinitrophenyl)hydroxylamine (DPH) are notoriously unstable and pose significant explosion risks, making them entirely unsuitable for large-scale procurement, shipping, and manufacturing. Conversely, safer alternatives like in situ generated monochloramine (NH2Cl) suffer from poor scalability, with conversions dropping significantly upon scale-up due to reagent volatility and degradation. Furthermore, unsubstituted O-benzoylhydroxylamine lacks sufficient electrophilicity, resulting in incomplete reactions and lower yields. O-(4-Nitrobenzoyl)hydroxylamine uniquely solves these issues by providing a stable, isolable solid that delivers near-quantitative conversions safely, even on a multi-kilogram scale [1], [2].

Multi-Kilogram Scalability and High Conversion in API Synthesis

In the synthesis of p38 kinase inhibitors, in situ generated monochloramine (NH2Cl) provided adequate lab-scale N-amination but suffered a significant drop in conversion (to ~70%) upon multi-kilo scale-up due to reagent instability. Switching to O-(4-nitrobenzoyl)hydroxylamine enabled a robust, scalable process that maintained high conversion, successfully generating 1.6 kg of API with an overall process yield of 26% across seven steps [1].

Evidence DimensionScale-up conversion efficiency
Target Compound DataMaintained high conversion for 1.6 kg API production
Comparator Or BaselineIn situ monochloramine (NH2Cl) (~70% conversion upon multi-kilo scale-up)
Quantified DifferencePrevention of >30% conversion loss during multi-kilogram scale-up
ConditionsN-amination of substituted pyrrole intermediate in API synthesis

Ensures reliable, high-yield production of APIs without the scale-up degradation associated with volatile or unstable amination reagents.

Reactivity Enhancement via 4-Nitro Substitution

The presence of the electron-withdrawing 4-nitro group significantly enhances the leaving group ability of the benzoate moiety during electrophilic amination. Structure-reactivity studies on O-aroylhydroxylamines demonstrated that while less activated derivatives yielded incomplete conversions (leaving 7-10% unreacted starting material or achieving only 59-95% conversion), highly activated derivatives like O-(4-nitrobenzoyl)hydroxylamine drive the N-amination of diverse heterocyclic substrates to near-quantitative conversions (84-99%) [1].

Evidence DimensionSubstrate conversion rate
Target Compound Data84-99% conversion for diverse N-heterocycles
Comparator Or BaselineUnsubstituted O-benzoylhydroxylamine derivatives (59-95% conversion, 7-10% residual starting material)
Quantified DifferenceUp to 25% absolute increase in conversion; elimination of residual starting material
ConditionsN-amination of pyrroles and indoles under basic conditions

Reduces the need for complex downstream purification by driving reactions to completion, lowering overall manufacturing costs.

Process Safety and Reagent Stability vs. MSH and DPH

Traditional highly reactive amination reagents such as O-mesitylenesulfonylhydroxylamine (MSH) and O-(2,4-dinitrophenyl)hydroxylamine (DPH) are severely limited by their shock sensitivity and tendency for explosive decomposition. O-(4-Nitrobenzoyl)hydroxylamine provides a critical safety advantage: it is a bench-stable solid that can be safely procured, stored at 2-8 °C, and handled in bulk (>1.5 kg batches) without the extreme explosion hazards associated with MSH or DPH, while still delivering comparable electrophilic reactivity [1].

Evidence DimensionHandling safety and storage stability
Target Compound DataStable solid, safely utilized in >1.5 kg batch processes (stored at 2-8 °C)
Comparator Or BaselineMSH / DPH (Requires immediate in situ use; explosive decomposition at ambient storage)
Quantified DifferenceEnables bulk procurement and standard cold storage vs. zero-storage in situ generation
ConditionsBulk storage, commercial procurement, and process chemistry scale-up

Allows procurement teams to source a highly reactive amination reagent without triggering severe hazardous material handling and storage restrictions.

Large-Scale Pharmaceutical Manufacturing (API Synthesis)

Ideal for the multi-kilogram production of N-amino heterocycles, such as pyrrole- or indole-based kinase inhibitors, where reagent stability and high conversion at scale are mandatory to prevent yield loss [1].

Electrophilic N-Amination in Process Chemistry

The reagent of choice for converting secondary amines or N-heterocycles to their corresponding hydrazines or N-amino derivatives, particularly when avoiding the explosion risks of MSH or DPH is required for facility safety [1].

Late-Stage Functionalization of Complex Scaffolds

Used in drug discovery and medicinal chemistry to cleanly introduce amino groups onto electron-rich heterocycles, benefiting from the reagent's high reactivity and ability to drive reactions to completion without leaving residual starting material [2].

XLogP3

1.2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

O-(4-Nitrobenzoyl)hydroxylamine

Dates

Last modified: 08-15-2023

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